An In-depth Technical Guide to N-Dodecyl-N,N-(dimethylammonio)butyrate and its Alternatives
An In-depth Technical Guide to N-Dodecyl-N,N-(dimethylammonio)butyrate and its Alternatives
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), a zwitterionic surfactant. It details its alternative names, physicochemical properties, and common experimental applications. For a broader context, this guide also includes comparative data on structurally similar and more commonly encountered zwitterionic detergents, namely the sulfobetaine ZWITTERGENT® 3-12 and the carboxymetaine Lauryl Betaine.
Nomenclature and Identification
N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic detergent, meaning it possesses both a positive and a negative charge on its hydrophilic head group, rendering it electrically neutral over a wide pH range. This characteristic makes it effective in disrupting cell membranes and solubilizing proteins while minimizing protein denaturation.[1] The primary compound of focus, DDMAB, is identified by the CAS Number 15163-30-1 .[2][3]
A variety of synonyms and identifiers are used in literature and commercial listings, which are summarized in the table below.
Table 1: Alternative Names and Identifiers for N-Dodecyl-N,N-(dimethylammonio)butyrate
| Identifier Type | Value |
| Primary Name | N-Dodecyl-N,N-(dimethylammonio)butyrate[2] |
| Common Abbreviation | DDMAB[4] |
| IUPAC Name | 4-[dodecyl(dimethyl)azaniumyl]butanoate[3][5] |
| CAS Number | 15163-30-1[2][3] |
| PubChem CID | 11536737[3][5] |
| Molecular Formula | C₁₈H₃₇NO₂[2][3] |
| Synonyms | 4-(Dodecyldimethylammonio)butanoate[5]N-dodecyl-N,N-dimethyl-3-ammonio-1-propanecarboxylate[5] |
Comparative Physicochemical Data
To aid in the selection of an appropriate detergent for specific research applications, the properties of DDMAB are presented alongside two related zwitterionic surfactants. ZWITTERGENT® 3-12 is a sulfobetaine with a sulfonate anionic group, while Lauryl Betaine is a carboxymetaine with a shorter acetate spacer.
Table 2: Physicochemical Properties of DDMAB and Related Zwitterionic Detergents
| Property | N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (ZWITTERGENT® 3-12) | Lauryl Betaine |
| CAS Number | 15163-30-1 | 14933-08-5[6][7][8] | 683-10-3 |
| Molecular Formula | C₁₈H₃₇NO₂[2] | C₁₇H₃₇NO₃S[6][8] | C₁₆H₃₃NO₂[9] |
| Molecular Weight | 299.49 g/mol [3] | 335.54 g/mol [6][8] | 271.44 g/mol |
| Critical Micelle Concentration (CMC) | 4.3 mM | 2 - 4 mM | Not specified |
| Aggregation Number | Not specified | 55[10] | Not specified |
| Appearance | Solid | White Powder[8] | Clear to pale yellow liquid[6][9] |
| Solubility | Water-soluble[2] | Soluble in water (e.g., 1M)[8] | Soluble in water and oil[6] |
| Key Feature | Carboxylate (butyrate) head group | Sulfonate (propanesulfonate) head group | Carboxylate (acetate) head group |
Logical Relationship of Zwitterionic Detergents
The selection of a zwitterionic detergent often depends on the specific characteristics of its hydrophilic head group. The diagram below illustrates the structural similarities and differences between DDMAB and other common dodecyl-chain detergents. All share a common hydrophobic tail and a cationic quaternary ammonium group, but differ in the nature of their anionic group, which influences properties like solubility and interaction with proteins.
Experimental Protocols
Zwitterionic detergents like DDMAB are frequently used for the gentle solubilization of membrane proteins, aiming to extract them from the lipid bilayer while preserving their native structure and function.[1][11]
This protocol provides a general workflow for extracting membrane proteins using a zwitterionic detergent. The optimal concentration of the detergent should be determined empirically, typically starting at 1-2 times its Critical Micelle Concentration (CMC).
A. Materials and Reagents
-
Cell Pellet (from cultured cells expressing the protein of interest)
-
Zwitterionic Detergent (e.g., DDMAB)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Protease Inhibitor Cocktail
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Detergent Stock Solution: 10% (w/v) DDMAB in deionized water
B. Equipment
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Microcentrifuge, refrigerated (4°C)
-
End-over-end rotator or rocker
-
Sonicator (optional)
-
Spectrophotometer or Fluorometer for protein quantification (e.g., BCA or Bradford assay)
C. Procedure
-
Cell Pellet Preparation: Harvest cells by centrifugation. Wash the cell pellet once with ice-cold PBS to remove media components and centrifuge again.
-
Lysis Buffer Preparation: Prepare the required volume of Lysis Buffer. Just before use, add the Protease Inhibitor Cocktail according to the manufacturer's instructions.
-
Detergent Addition: Add the 10% detergent stock solution to the Lysis Buffer to achieve the desired final concentration (e.g., for a final concentration of 1%, add 100 µL of 10% stock to 900 µL of buffer). Note: The optimal concentration is typically above the CMC and may require titration.
-
Cell Lysis and Solubilization: Resuspend the washed cell pellet in the detergent-containing Lysis Buffer. Incubate the suspension for 30-60 minutes at 4°C with gentle agitation (e.g., on an end-over-end rotator). For difficult-to-lyse cells, brief sonication on ice can be performed.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet insoluble cellular debris, nuclei, and non-solubilized membrane fragments.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. Avoid disturbing the pellet.
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Protein Quantification: Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay.
-
Downstream Analysis: The clarified lysate is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or Western blotting.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the membrane protein extraction protocol described above.
References
- 1. youtube.com [youtube.com]
- 2. scbt.com [scbt.com]
- 3. CAS RN 15163-30-1 | Fisher Scientific [fishersci.ca]
- 4. 15163-30-1(Ddmab) | Kuujia.com [kuujia.com]
- 5. N-Dodecyl-N,N-(dimethylammonio)butyrate | C18H37NO2 | CID 11536737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LAURYL BETAINE - Ataman Kimya [atamanchemicals.com]
- 7. Lauryl Betaine | Cosmetic Ingredients Guide [ci.guide]
- 8. chembk.com [chembk.com]
- 9. specialchem.com [specialchem.com]
- 10. Lauryl Betaine: Multifunctional Surfactant in Personal Care, Oil Recovery, and Antifungal Applications_Chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
